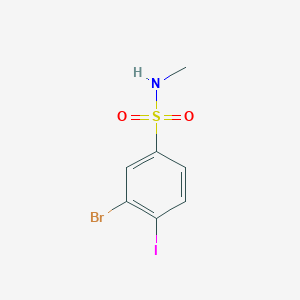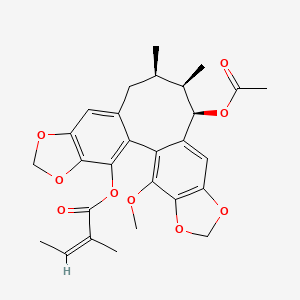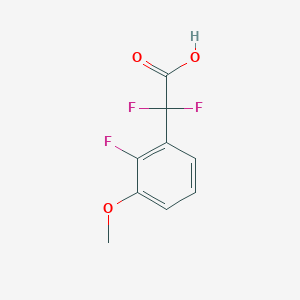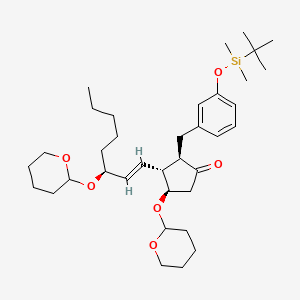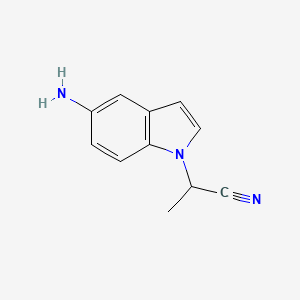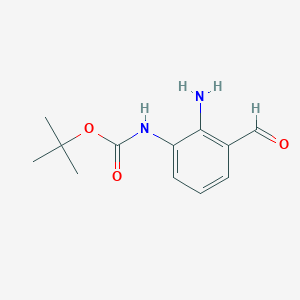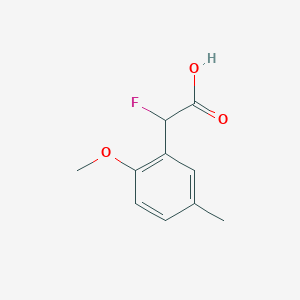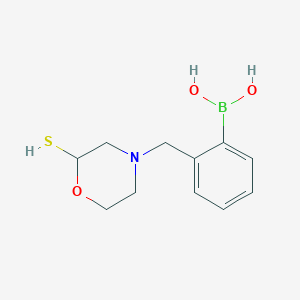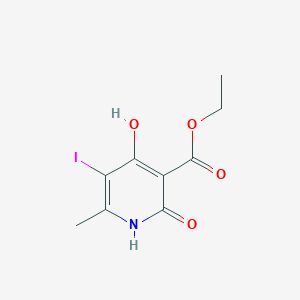
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate is a chemical compound with the molecular formula C9H10INO4 It is a derivative of nicotinic acid and contains an ethyl ester group, two hydroxyl groups, an iodine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 2,4-dihydroxy-6-methylnicotinic acid, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Esterification: The iodinated product is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of Ethyl 2,4-dihydroxy-6-methylnicotinate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 2,4-dihydroxy-6-methylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features. The iodine atom and hydroxyl groups play crucial roles in binding to active sites and influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 2,4-dihydroxy-6-methylnicotinate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.
2,4-Dihydroxy-5-iodo-6-methylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C9H10INO4 |
|---|---|
Molekulargewicht |
323.08 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10INO4/c1-3-15-9(14)5-7(12)6(10)4(2)11-8(5)13/h3H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
BPCSBCCBLQJVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(NC1=O)C)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


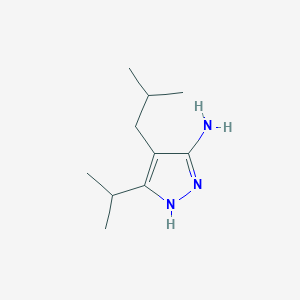
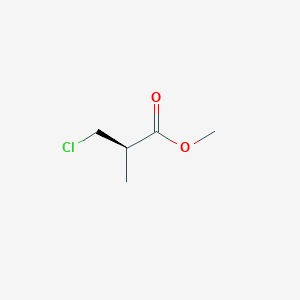
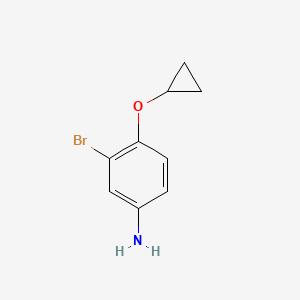
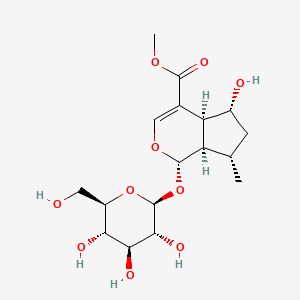
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)

